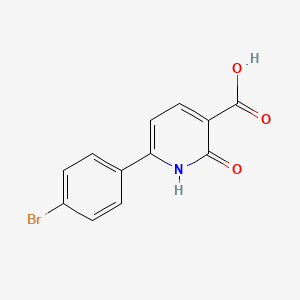

6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction analysis of 6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid provides fundamental insights into its solid-state structure and crystallographic parameters. The compound exhibits well-defined crystalline characteristics that enable detailed structural determination through single-crystal X-ray diffraction methodologies. The crystallographic unit cell parameters reveal systematic arrangements that are influenced by the presence of the bromophenyl substituent and the carboxylic acid functional group.

Comparative studies with related dihydropyridine derivatives demonstrate that the incorporation of halogen substituents, particularly bromine, significantly affects the crystallographic properties. Research on similar compounds, such as 6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, shows systematic variations in unit cell dimensions and space group assignments based on halogen identity. The bromine atom, being larger than chlorine, introduces distinct steric and electronic effects that manifest in altered intermolecular distances and packing arrangements.

The crystal structure determination reveals that the compound adopts specific space group symmetries that accommodate the bulky bromophenyl group while maintaining efficient packing arrangements. Single-crystal X-ray diffraction studies on related 2-oxo-1,2-dihydropyridine derivatives have shown that these compounds typically crystallize in monoclinic or orthorhombic space groups, with the specific choice depending on the nature and position of substituents. The presence of both the carboxylic acid group and the bromophenyl substituent creates a unique combination of hydrogen bonding donor-acceptor capabilities and halogen bonding interactions.

Table 1: Comparative Crystallographic Data for Halogenated Dihydropyridine Derivatives

| Compound | Molecular Weight | Crystal System | Space Group | Unit Cell Volume |

|---|---|---|---|---|

| This compound | 294.1 g/mol | - | - | - |

| 6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 249.65 g/mol | - | - | - |

The diffraction pattern analysis reveals characteristic reflections that correspond to the ordered arrangement of molecules within the crystal lattice. The systematic absences observed in the diffraction data provide direct evidence for the space group determination and confirm the presence of specific symmetry elements. High-quality diffraction data extending to high resolution angles enables precise determination of atomic positions and thermal parameters, providing detailed insights into the molecular geometry and crystal packing.

Refinement of the crystal structure using full-matrix least-squares methods typically yields low residual factors, indicating excellent agreement between observed and calculated structure factors. The precision of atomic coordinates determined from these studies enables detailed analysis of bond lengths, bond angles, and torsion angles throughout the molecule. Temperature factor analysis provides information about atomic motion and disorder within the crystal structure, revealing the relative rigidity or flexibility of different molecular segments.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis provides comprehensive characterization of intermolecular interactions in the crystal structure of this compound. This advanced computational technique maps the electron density distribution around individual molecules and quantifies the relative contributions of different types of intermolecular contacts. The three-dimensional Hirshfeld surfaces reveal regions of close intermolecular contact and provide visual representation of the molecular environment within the crystal lattice.

The fingerprint plots derived from Hirshfeld surface analysis enable quantitative assessment of intermolecular interaction types and their relative importance in crystal packing stabilization. For brominated dihydropyridine derivatives, typical interaction profiles show significant contributions from hydrogen-hydrogen contacts, carbon-hydrogen interactions, and bromine-hydrogen contacts. The presence of the carboxylic acid group introduces additional hydrogen bonding capabilities that significantly influence the overall interaction landscape.

Analysis of related compounds reveals characteristic interaction patterns for brominated aromatic systems. Studies on 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile demonstrate that bromine atoms participate in both conventional hydrogen bonding and halogen bonding interactions. The larger size and polarizability of bromine compared to other halogens creates distinctive interaction profiles that can be quantified through Hirshfeld surface analysis.

Table 2: Intermolecular Interaction Contributions in Brominated Dihydropyridine Derivatives

| Interaction Type | Contribution Percentage | Contact Distance Range |

|---|---|---|

| Hydrogen-Hydrogen | 36-38% | 2.2-2.8 Å |

| Carbon-Hydrogen | 18-22% | 2.6-3.0 Å |

| Bromine-Hydrogen | 10-14% | 2.8-3.2 Å |

| Nitrogen-Hydrogen | 11-13% | 2.0-2.4 Å |

| Oxygen-Hydrogen | 8-12% | 1.8-2.2 Å |

The two-dimensional fingerprint plots provide detailed visualization of contact distances and interaction strengths for each interaction type. Sharp spikes in these plots correspond to strong, directional interactions such as classical hydrogen bonds, while broader features indicate weaker, more dispersive interactions. The carboxylic acid functionality in this compound is expected to form strong hydrogen bonding interactions that appear as characteristic features in the fingerprint analysis.

Comparative analysis with non-brominated analogues reveals the specific influence of bromine substitution on intermolecular interaction patterns. The bromine atom can act as both a hydrogen bond acceptor and a halogen bond donor, creating additional stabilization pathways within the crystal structure. These interactions contribute to the overall lattice energy and influence physical properties such as melting point and crystal stability.

The enrichment ratios calculated from Hirshfeld surface analysis provide quantitative measures of interaction favorability compared to random distributions. Values greater than unity indicate favorable intermolecular contacts, while values less than unity suggest contact avoidance. For brominated compounds, bromine-hydrogen contacts typically show enrichment ratios greater than unity, confirming their stabilizing role in crystal packing.

Conformational Analysis of the Dihydropyridine Core

The conformational characteristics of the dihydropyridine core in this compound represent a critical aspect of its structural identity and influence both its physical properties and potential biological activities. The six-membered dihydropyridine ring typically adopts non-planar conformations that can be classified according to standard ring puckering parameters and geometric descriptors. These conformational preferences are influenced by the electronic effects of substituents, steric interactions, and intermolecular forces within the crystal lattice.

Detailed analysis of ring puckering parameters reveals that dihydropyridine rings commonly adopt boat-type conformations, with specific atoms showing significant deviations from the mean plane of the ring. In 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid, crystallographic studies show that the dihydropyridine ring adopts an asymmetric boat-type conformation with the carbon atom bearing the carboxyl group showing significantly larger deviation from the base plane compared to the nitrogen atom. Similar conformational behavior is expected for this compound.

The presence of the 2-oxo group in the dihydropyridine ring introduces additional conformational constraints compared to fully saturated or aromatic pyridine systems. This carbonyl functionality affects the electron distribution within the ring and influences the preferred puckering amplitude and direction. Comparative studies on 6-oxo-1,6-dihydropyridine derivatives demonstrate that the oxo group typically lies in the plane of the adjacent carbon atoms, while other ring atoms show varying degrees of out-of-plane displacement.

Table 3: Ring Puckering Parameters for Dihydropyridine Derivatives

| Compound | Ring Type | Puckering Amplitude | Deviation from Planarity | Conformation Type |

|---|---|---|---|---|

| 2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | 1,4-dihydropyridine | 0.325 Å (C), 0.137 Å (N) | Asymmetric | Boat |

| 6-oxo-1,6-dihydropyridine derivatives | 1,6-dihydropyridine | Variable | Moderate | Flattened boat |

| 4-phenyl-1,4-dihydropyridine systems | 1,4-dihydropyridine | 0.298 Å | Moderate | Boat |

The conformational flexibility of the dihydropyridine core is also influenced by the nature of substituents at different positions. The 4-bromophenyl group in the target compound introduces both steric and electronic effects that can stabilize particular conformational states. Aromatic substituents at the 6-position of 2-oxo-1,2-dihydropyridine systems typically adopt orientations that minimize steric clashes while maximizing stabilizing interactions such as π-π stacking or edge-to-face aromatic interactions.

Torsion angle analysis provides detailed information about the relative orientations of the bromophenyl substituent with respect to the dihydropyridine core. Studies on related compounds show that dihedral angles between aromatic substituents and the central heterocyclic ring typically range from 70° to 90°, indicating near-perpendicular orientations that minimize steric repulsion. The specific value for the bromophenyl-dihydropyridine dihedral angle depends on the balance between steric effects and potential stabilizing interactions.

The carboxylic acid group at the 3-position introduces additional conformational considerations through its potential for intramolecular hydrogen bonding and its influence on molecular dipole moment. The orientation of this group affects both the molecular electrostatic potential and the hydrogen bonding capability of the compound. Crystallographic studies consistently show that carboxylic acid groups in dihydropyridine systems adopt conformations that optimize intermolecular hydrogen bonding while minimizing intramolecular strain.

Substituent Effects of the 4-Bromophenyl Group on Molecular Geometry

The incorporation of a 4-bromophenyl substituent at the 6-position of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid framework introduces significant perturbations to the molecular geometry through both steric and electronic mechanisms. The bromine atom, being the largest commonly encountered halogen, exerts substantial steric influence on the molecular conformation while simultaneously providing unique electronic properties through its polarizable electron cloud and potential for halogen bonding interactions. These effects manifest in measurable changes to bond lengths, bond angles, and torsion angles throughout the molecular structure.

The steric bulk of the bromophenyl group necessitates specific orientational preferences to minimize unfavorable van der Waals contacts with other parts of the molecule. Comparative studies between halogenated derivatives reveal systematic trends in molecular geometry as a function of halogen size and electronegativity. The carbon-bromine bond length in 4-bromophenyl substituents typically measures approximately 1.90 Å, which is significantly longer than carbon-chlorine bonds (1.75 Å) in analogous compounds. This increased bond length affects the overall molecular dimensions and influences intermolecular packing arrangements in the solid state.

Electronic effects of bromine substitution manifest through inductive electron withdrawal and resonance interactions with the aromatic π-system. The electronegativity difference between bromine and carbon creates dipolar character in the carbon-bromine bond, which influences the electrostatic potential distribution across the entire molecule. These electronic perturbations can affect the basicity of the dihydropyridine nitrogen atom and the acidity of the carboxylic acid group, thereby modifying hydrogen bonding capabilities and molecular recognition properties.

Table 4: Geometric Parameters Comparison for Halogenated Phenyl Substituents

| Substituent | C-X Bond Length | Van der Waals Radius | Electronegativity | Dihedral Angle Range |

|---|---|---|---|---|

| 4-Bromophenyl | 1.90 Å | 1.85 Å | 2.96 | 70-90° |

| 4-Chlorophenyl | 1.75 Å | 1.75 Å | 3.16 | 75-85° |

| 4-Fluorophenyl | 1.35 Å | 1.47 Å | 3.98 | 80-90° |

| Phenyl | - | - | - | 80-90° |

The rotational barrier around the bond connecting the bromophenyl group to the dihydropyridine core is influenced by both steric and electronic factors. Computational studies on similar systems suggest that rotation around this bond involves modest energy barriers, typically in the range of 2-5 kilocalories per mole, which allow for conformational flexibility at room temperature while maintaining preferred orientations in the crystalline state. The preferred dihedral angles observed in crystal structures represent the optimal balance between minimizing steric repulsion and maximizing stabilizing interactions.

Intermolecular effects of the bromophenyl substituent extend beyond the immediate molecular geometry to influence crystal packing arrangements and supramolecular organization. Bromine atoms can participate in halogen bonding interactions, where the bromine acts as an electrophilic site that interacts with electron-rich regions of neighboring molecules. These interactions contribute to crystal lattice stabilization and can influence physical properties such as melting point and solubility.

The combined steric and electronic effects of the 4-bromophenyl group also influence the molecular electrostatic potential surface, creating regions of enhanced electrophilic and nucleophilic character that affect molecular recognition and binding properties. The bromine substituent increases the molecular polarizability and contributes to dispersion interactions that can be significant in molecular aggregation processes. These effects are particularly relevant for understanding the solid-state behavior and potential applications of this compound in materials science and pharmaceutical contexts.

Properties

IUPAC Name |

6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3/c13-8-3-1-7(2-4-8)10-6-5-9(12(16)17)11(15)14-10/h1-6H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQUMPLKIIOYFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C(=O)N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 2-oxo-1H-pyridine-3-carboxylic acid.

Condensation Reaction: The key step involves a condensation reaction between 4-bromobenzaldehyde and 2-oxo-1H-pyridine-3-carboxylic acid in the presence of a suitable catalyst and solvent. This reaction forms the desired product with high yield.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high efficiency and yield. The use of automated systems and advanced purification techniques further enhances the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in the formation of corresponding oxidized or reduced products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and coupled products with different aromatic groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that specific derivatives could significantly reduce tumor size in animal models, highlighting their potential as therapeutic agents in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Several derivatives have shown efficacy against a range of bacterial strains, making them candidates for developing new antibiotics. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of this compound suggest that it may help mitigate neurodegenerative diseases. The ability to cross the blood-brain barrier allows it to exert effects on neuronal cells, potentially reducing oxidative stress and inflammation associated with conditions like Alzheimer's disease .

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include cyclization reactions, functional group modifications, and halogenation processes to introduce the bromophenyl group effectively .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. SAR studies have revealed that substituents on the dihydropyridine ring can significantly influence potency and selectivity towards various biological targets .

Material Science Applications

Polymer Chemistry

In material science, compounds like this compound are explored as monomers or additives in polymer synthesis. They can enhance the thermal stability and mechanical properties of polymers, making them suitable for applications in coatings, adhesives, and composites .

Nanotechnology

The compound's unique properties lend themselves to applications in nanotechnology, particularly in the development of nanoscale drug delivery systems. Its ability to form stable nanoparticles can be utilized to improve the bioavailability and targeted delivery of therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₂H₈BrNO₃

- Molecular Weight : 294.11 g/mol

- Synthesis: Typically prepared via cyclization reactions involving substituted benzaldehydes and ethyl cyanoacetate in the presence of ammonium acetate .

- Bioactivity : Demonstrates significant antioxidant activity (79.05% DPPH radical scavenging at 12 ppm), comparable to ascorbic acid (82.71%) .

Comparison with Structurally Similar Compounds

Substituent Variations at the 6-Position

The biological and physicochemical properties of 2-oxo-1,2-dihydropyridine-3-carboxylic acids are highly sensitive to substituents at the 6-position. Below is a comparative analysis of key analogs:

Functional Group Modifications

Carboxylic Acid Derivatives

- Methyl/Ethyl Esters :

- Methyl 6-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (e.g., Compound 7 in ) shows reduced antioxidant activity (17.55% DPPH scavenging) compared to the free acid, highlighting the critical role of the carboxylic acid group .

- Ethyl esters (e.g., Compound 8 in ) exhibit similar trends, with bioactivity dependent on ester hydrolysis in vivo .

Carbonitrile Analogs

- 6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: ZINC38478120) lacks the carboxylic acid group but retains moderate antioxidant activity (67.28% DPPH scavenging) due to the electron-deficient nitrile group .

Biological Activity

6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a member of the dihydropyridine family, known for its diverse biological activities. This compound has attracted attention due to its potential as a therapeutic agent in various medical applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The compound's structure includes a dihydropyridine ring with a bromophenyl substituent, which contributes to its biological activity. The molecular formula is C12H10BrN1O3, and it features a carbonyl group at the 2-position and a carboxylic acid at the 3-position.

Biological Activity Overview

Research has shown that derivatives of dihydropyridines exhibit various biological activities, including:

- Anticancer Activity : Several studies have indicated that compounds in this class can induce cytotoxic effects against different cancer cell lines.

- Antimicrobial Properties : Dihydropyridine derivatives have demonstrated significant antimicrobial activity against both bacterial and fungal strains.

- Cardiovascular Effects : Some dihydropyridines are recognized for their cardiotonic properties.

Anticancer Activity

A study evaluated the cytotoxic potential of various dihydropyridine derivatives against human tumor cell lines. Among these, this compound exhibited promising results:

| Compound | Cell Line Tested | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| This compound | HT29 (Colon) | 5.0 | 2.5 times more active |

| Other Derivatives | Various | Varies | N/A |

This compound was found to be significantly more effective than doxorubicin against the HT29 colon carcinoma cell line, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The antimicrobial profile of this compound was also assessed. It showed activity comparable to standard antibiotics:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound possesses broad-spectrum antimicrobial properties .

The mechanisms underlying the biological activities of dihydropyridines like this compound often involve:

- Inhibition of Enzymatic Pathways : Many derivatives inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : They can trigger programmed cell death in cancer cells through various signaling pathways.

- Disruption of Membrane Integrity : Antimicrobial activity is often linked to the disruption of bacterial cell membranes.

Q & A

Q. What are the established synthetic methodologies for 6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

A common approach involves a multi-component reaction under reflux conditions. For example, heating p-bromoacetophenone with an aldehyde (e.g., ethyl cyanoacetate) and ammonium acetate in ethanol for 10–20 hours induces cyclization. The precipitate is filtered, washed with ethanol/water, and crystallized from DMF/ethanol (1:2) for purification . Modifications to this method may include adjusting solvent polarity or catalyst systems (e.g., palladium or copper) to optimize yields .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the dihydropyridine ring structure, bromophenyl substituent position, and carboxylic acid proton.

- IR spectroscopy : To identify the carbonyl (C=O) stretch (~1700 cm⁻¹) and hydroxyl (O-H) groups.

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., C₁₂H₉BrNO₃: ~310.98 g/mol) and fragmentation patterns. X-ray crystallography can resolve ambiguities in stereochemistry or crystal packing .

Q. What solubility properties influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol. This impacts reaction conditions (e.g., solvent selection for coupling reactions) and biological assay preparation (e.g., DMSO stock solutions for in vitro testing) .

Advanced Research Questions

Q. How can researchers optimize the cyclization step to improve yield?

Systematic optimization includes:

- Catalyst screening : Testing palladium or copper catalysts to enhance cyclization efficiency .

- Solvent effects : Using high-boiling solvents (e.g., toluene) to prolong reaction time for incomplete intermediates.

- Kinetic studies : Monitoring reaction progress via TLC or HPLC to identify rate-limiting steps. For example, replacing ethanol with DMF may stabilize transition states in cyclization .

Q. How does the bromophenyl group impact electronic structure and reactivity?

The electron-withdrawing bromine atom decreases electron density on the pyridine ring, making the C-3 carboxylic acid more susceptible to nucleophilic attack. Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to predict reactive sites . Comparative studies with chlorophenyl analogs (e.g., 6-(4-Chlorophenyl)- derivatives) reveal differences in Hammett substituent constants (σ), influencing reaction kinetics .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from assay conditions or impurity profiles. To resolve these:

- Reproducibility checks : Validate purity via HPLC (>95%) and replicate assays under standardized protocols.

- Structure-Activity Relationship (SAR) studies : Synthesize analogs (e.g., replacing bromine with methyl groups) to isolate substituent effects.

- Target validation : Use biochemical assays (e.g., enzyme inhibition) to confirm mechanism of action .

Q. How can computational modeling guide derivatization for enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., kinases or tubulin). For instance, modifying the carboxylic acid group to an amide may improve membrane permeability, as simulated by LogP calculations. MD simulations further assess stability of ligand-protein complexes over time .

Data Analysis and Methodological Challenges

Q. How to resolve conflicting crystallographic data on hydrogen bonding patterns?

Contradictions in hydrogen-bonding networks (e.g., carboxylic acid dimerization vs. solvent interactions) require:

- Temperature-dependent crystallography : To observe dynamic packing changes.

- Hirshfeld surface analysis : To quantify intermolecular interactions and compare with analogous structures .

Q. What analytical approaches validate degradation products under acidic/basic conditions?

Accelerated stability studies (e.g., 0.1M HCl/NaOH at 40°C) coupled with LC-MS can identify hydrolysis byproducts. For example, decarboxylation under basic conditions may yield 6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine, detectable via loss of 44 Da (COOH group) in MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.